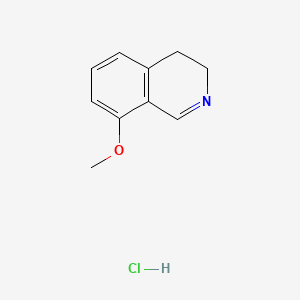
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,4-dihydroisoquinolines involves the Bischler-Napieralski reaction. This method typically starts with the cyclization of β-phenylethylamines in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . For 3,4-Dihydro-8-methoxy-isoquinoline hydrochloride, the starting material is often 3,4-dimethoxyphenethylamine, which undergoes cyclization and subsequent demethylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-8-methoxy-isoquinoline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The compound’s methoxy group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with two methoxy groups.
3,4-Dihydroisoquinoline: Lacks the methoxy group, making it less specific in its interactions.
Tetrahydroisoquinoline: Fully saturated version, differing in reactivity and biological activity.
Uniqueness
3,4-Dihydro-8-methoxy-isoquinoline hydrochloride is unique due to its specific methoxy substitution, which enhances its reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for developing targeted therapies .
Properties
CAS No. |
24693-45-6 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.662 |
IUPAC Name |
8-methoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,7H,5-6H2,1H3;1H |
InChI Key |
BKXYSPNMTUBABI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=NCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


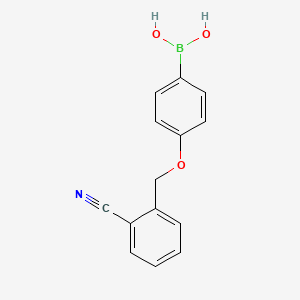

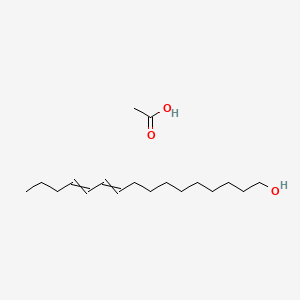

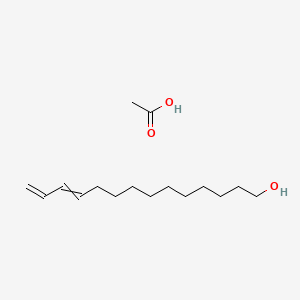
![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
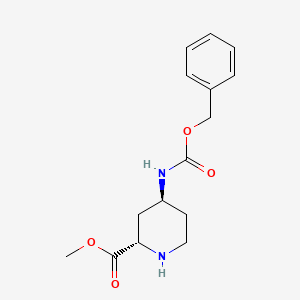
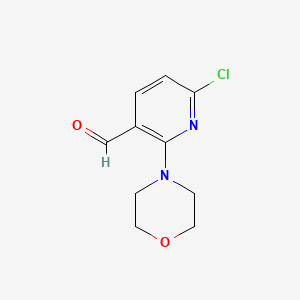
![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)

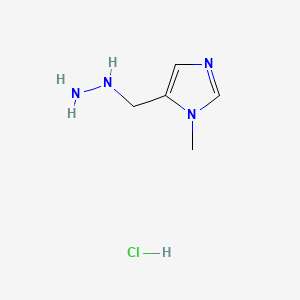

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)
